
2-(5-Phenyloxazol-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyloxazol-2-YL)phenol is an organic compound with the molecular formula C15H11NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Métodos De Preparación
The synthesis of 2-(5-Phenyloxazol-2-YL)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-Phenoxyisoindoline-1,3-dione with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
2-(5-Phenyloxazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate the reactions.
Aplicaciones Científicas De Investigación
2-(5-Phenyloxazol-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent reagent in various chemical analyses and as a building block for synthesizing more complex molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of plastic scintillators for radiation detection and other industrial applications
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyloxazol-2-YL)phenol involves its interaction with specific molecular targets and pathways. Its fluorescent properties are due to the presence of the oxazole ring, which can absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and detection. The compound may also interact with biological molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2-(5-Phenyloxazol-2-YL)phenol can be compared with other similar compounds, such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,2′-p-Phenylene-bis(5-phenyloxazole): Another related compound with applications in fluorescence and scintillation. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
103656-73-1 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(5-phenyl-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NO2/c17-13-9-5-4-8-12(13)15-16-10-14(18-15)11-6-2-1-3-7-11/h1-10,17H |
Clave InChI |
KUECPOPLVHZRPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


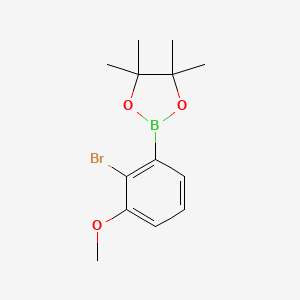
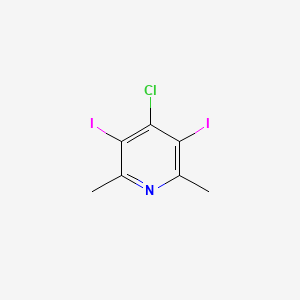
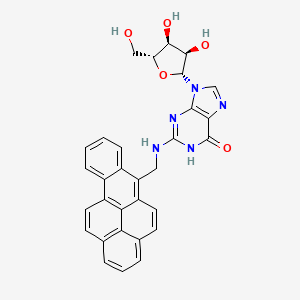
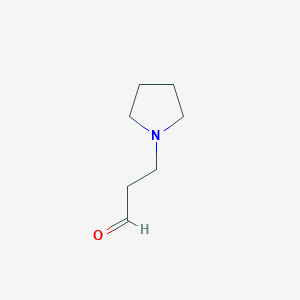
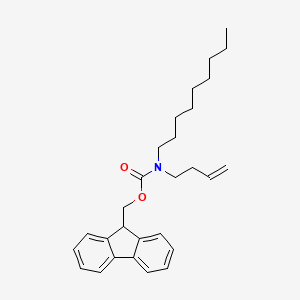
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)
![Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13093044.png)

![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)

![6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13093082.png)

![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
